2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine

Description

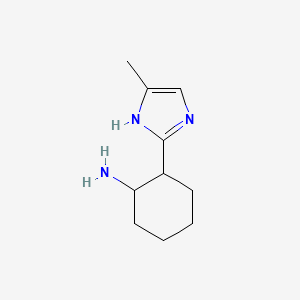

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(5-methyl-1H-imidazol-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C10H17N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h6,8-9H,2-5,11H2,1H3,(H,12,13) |

InChI Key |

VZSSPULJIRREIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2CCCCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole ring.

Scientific Research Applications

2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Cyclohexane vs. Ethyl Backbone : Unlike histamine (ethyl-linked imidazole), this compound’s cyclohexane ring confers increased lipophilicity and conformational rigidity, which may enhance membrane permeability or stability in hydrophobic environments .

Isomerism : While 4,4'-methylenebis(cyclohexanamine) exhibits geometric isomerism due to its methylene bridge, this compound’s fixed substituents likely preclude isomerism .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity:

- This compound : Predicted moderate solubility in polar solvents due to the amine and imidazole groups, with higher lipophilicity than histamine derivatives .

- 4,4'-Methylenebis(cyclohexanamine) : Lower solubility in water due to its larger hydrophobic core but widely used in polymer synthesis (e.g., epoxy curing agents) .

- Histamine Dihydrochloride : High water solubility (enhanced by hydrochloride salt), critical for its role in aqueous physiological environments .

Biological Activity

The compound 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a cyclohexane ring attached to an imidazole moiety. The imidazole ring is known for its ability to coordinate with metal ions and form hydrogen bonds, which are crucial for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 178.25 g/mol |

| Structure | Cyclohexane ring + 4-Methylimidazole |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole nitrogen can act as a nucleophile, facilitating interactions that can inhibit enzymatic activity or modulate receptor function. This compound has been shown to influence several biochemical pathways, including those involved in cell signaling and metabolism.

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may possess comparable activity. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of imidazole derivatives have been widely studied. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer). The interaction of the imidazole ring with cellular targets may trigger signaling cascades leading to cell death.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

- Anticancer Activity :

-

Mechanistic Insights :

- A detailed examination of enzyme inhibition revealed that certain imidazole compounds could effectively inhibit p38 MAPK and JNK3 kinases, which are critical in cancer progression and inflammatory responses. The binding affinity was measured using surface plasmon resonance (SPR), showing promising results for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.